2-(1-Chlorovinyl)pyridine
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Overview
Description
2-(1-Chlorovinyl)pyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chlorine atom attached to a vinyl group, which is further connected to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chlorovinyl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with acetylene in the presence of a chlorinating agent such as phosphorus trichloride. This reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Another method involves the use of Grignard reagents. In this approach, a Grignard reagent is prepared by reacting magnesium with an appropriate halide, followed by the addition of pyridine. The resulting intermediate is then treated with a chlorinating agent to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chlorovinyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the chlorovinyl group into other functional groups.
Substitution: The chlorine atom in the vinyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
2-(1-Chlorovinyl)pyridine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-Chlorovinyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The vinyl group allows for covalent bonding with nucleophilic sites, leading to the formation of stable adducts. This interaction can disrupt normal cellular processes, resulting in the desired therapeutic or biochemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Similar in structure but lacks the vinyl group, leading to different reactivity and applications.
3-Chloropyridine: Another isomer with chlorine at a different position, affecting its chemical behavior.
4-Chloropyridine: Similar to 2-Chloropyridine but with chlorine at the para position.
Uniqueness
2-(1-Chlorovinyl)pyridine is unique due to the presence of both a chlorovinyl group and a pyridine ring. This combination imparts distinct reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations and form stable adducts with biological targets sets it apart from other chloropyridine derivatives.
Properties
IUPAC Name |
2-(1-chloroethenyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCOVRYXURXFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=N1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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